methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one derivative with a complex molecular architecture. The compound features a chromen-4-one core (a bicyclic structure with a benzopyranone framework) substituted at the 3-position with a benzoate ester group and at the 7-position with a 2-(4-methoxyphenyl)-2-oxoethoxy side chain. The 2-methyl and 4-oxo groups on the chromenone ring further enhance its structural specificity .
Chromen-4-one derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The methyl ester at the benzoate moiety contributes to its lipophilicity, impacting solubility and membrane permeability .
Properties
IUPAC Name |
methyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-16-26(35-20-10-6-18(7-11-20)27(30)32-3)25(29)22-13-12-21(14-24(22)34-16)33-15-23(28)17-4-8-19(31-2)9-5-17/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNXHWVXUMAHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate” are currently unknown
Mode of Action
It is known that the compound is synthesized via a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2h-chromen-2-one, 4-methoxyphenylglyoxal, and meldrum’s acid. The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media.
Biochemical Pathways
It is known that furocoumarin derivatives, which this compound is a part of, are widely presented in various natural products and possess significant biological activity. They are used as active photosensitizers in psoralen and UVA (PUVA) therapy, and can be employed in the treatment of various skin diseases.
Biological Activity
Methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure features a chromen-3-yloxy moiety, which is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 420.51 g/mol. The compound possesses various functional groups that contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines.
- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of derivatives related to this compound. The results demonstrated significant inhibition of cell growth in several cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating moderate antibacterial activity .
Anti-inflammatory Studies
Research examining the anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of C28H24O8 and a molecular weight of approximately 488.49 g/mol. Its structure consists of multiple functional groups, including methoxy, carbonyl, and chromen derivatives, which contribute to its reactivity and potential biological activity.
Pharmaceutical Applications
Methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Anticancer Activity
Research has indicated that compounds with similar chromen structures exhibit significant anticancer properties. For instance, studies have shown that chromen derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. The presence of the methoxyphenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Case Study: In vitro Studies
A study conducted on similar compounds demonstrated that methyl chromen derivatives significantly reduced the viability of breast cancer cells (MCF7) in vitro. The mechanism was attributed to the induction of oxidative stress leading to cell death.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing chromene moieties have been documented to exhibit antibacterial and antifungal activities.
Case Study: Antimicrobial Testing
In a comparative study, a series of chromen-based compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising inhibition zones, suggesting potential use as antimicrobial agents.
Material Science Applications
Due to its unique structural characteristics, this compound may also find applications in material sciences, particularly in the development of polymers and coatings.
Polymerization Studies
Research into polymerization techniques using this compound as a monomer has shown that it can lead to the formation of materials with enhanced thermal stability and mechanical properties.
Table 2: Summary of Research Findings
| Application Area | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; effective against MCF7 breast cancer cells |
| Antimicrobial Activity | Exhibits significant inhibition against Staphylococcus aureus and Escherichia coli |
| Material Science | Potential use as a monomer for polymers with enhanced properties |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Functional Group Impact on Properties
Ester Group Variations
- Methyl vs. Ethyl Esters : The ethyl analog () exhibits a marginally higher molecular weight and lipophilicity compared to the methyl ester. This may enhance membrane permeability but reduce aqueous solubility. Ethyl esters are generally more resistant to enzymatic hydrolysis, which could prolong biological activity .
- 4-Methoxybenzoate vs. Methyl Benzoate : Replacing the methyl ester with a 4-methoxybenzoate group () introduces a polar methoxy substituent, increasing hydrogen bond acceptor capacity (from OCH₃) and altering electronic distribution across the aromatic ring .
Aryl Substituent Effects
- 4-Methoxyphenyl vs. 4-Chlorophenyl: The 4-methoxyphenyl group (target compound) provides electron-donating effects, stabilizing charge-transfer interactions.
- Trifluoromethyl Substitution : The trifluoromethyl group () significantly increases lipophilicity (XLogP3 = 6.5) and metabolic stability due to the strong C-F bonds, making it advantageous in drug design for prolonged half-life .
Chromenone Core Modifications
- 2-Methyl Group : The presence of a 2-methyl group in the target compound and its ethyl analog () may sterically hinder interactions with certain enzymes, reducing off-target effects. Its absence in 's compound could enhance flexibility and binding to larger active sites .
Preparation Methods
Resorcinol and Ethyl Acetoacetate Condensation
Rezaei et al. demonstrated that resorcinol reacts with ethyl acetoacetate under solvent-free conditions at 80°C using starch sulfuric acid (SSA) as a catalyst, yielding 7-hydroxy-4-methylcoumarin in 92% efficiency. Similarly, Bouasla et al. achieved a 97% yield using Amberlyst-15 under microwave irradiation. Key parameters include:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| SSA | 80 | 2.5 | 92 | |
| Amberlyst-15 | 120 (MW) | 0.5 | 97 | |
| FeCl₃·6H₂O | 110 (reflux) | 16 | 88 |
Microwave irradiation significantly reduces reaction times while maintaining high yields due to enhanced thermal efficiency.
Functionalization of the Coumarin Core
Etherification with 2-(4-Methoxyphenyl)-2-Oxoethoxy
The 7-hydroxy group undergoes Williamson ether synthesis with 2-bromo-1-(4-methoxyphenyl)ethan-1-one. Ghanei-Nasab et al. reported analogous etherifications using alkyl halides and potassium carbonate in DMF at 80°C for 6–8 hours, achieving yields of 85–90%. For the target compound, optimized conditions include:
- Solvent: Anhydrous DMF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 80°C
- Time: 8 hours
Esterification at the 3-Position
Benzoylation with Methyl 4-Hydroxybenzoate
The 3-hydroxy group is esterified using methyl 4-hydroxybenzoate activated via benzoyl chloride. Cavar and Kovač demonstrated that benzoylation of 4-methylcoumarin derivatives proceeds efficiently in basic media (5% NaOH) at 25°C for 30 minutes. For the target compound:
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoyl chloride | NaOH (5%), 25°C, 0.5 h | 89 | |
| SOCl₂ activation | Toluene, reflux, 2 h | 78 |
Structural Characterization and Validation
Synthesized intermediates and the final product require rigorous spectroscopic validation:
- ¹H NMR: Coumarin protons appear as singlets at δ 6.1–6.3 ppm (H-3, H-5), while aromatic protons from the 4-methoxyphenyl group resonate at δ 7.2–7.8 ppm.
- IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (coumarin lactone).
- Mass Spectrometry: Molecular ion peak at m/z 504.5 ([M+H]⁺).
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Prepare the chromenone core via Claisen-Schmidt condensation, followed by etherification with 2-(4-methoxyphenyl)-2-oxoethanol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2 : Couple the chromenone intermediate with methyl 4-hydroxybenzoate using Mitsunobu or nucleophilic aromatic substitution (SNAr) .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting solvent polarity, temperature, and catalyst loading. Purify via column chromatography or recrystallization .
Q. Which spectroscopic techniques confirm the compound’s structure, and how are data interpreted?
- Techniques :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and ester carbonyls (δ ~165–170 ppm) .
- IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functionalities .
- X-ray crystallography : Resolves 3D conformation using SHELXL (e.g., confirming dihedral angles between chromenone and benzoate moieties) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?
- Approach :
- DFT calculations : Model HOMO/LUMO orbitals to predict electrophilic/nucleophilic sites (e.g., ketone and ester groups as reactive centers) .
- Molecular docking : Simulate binding to biological targets (e.g., COX-2 enzyme) using AutoDock Vina to assess anti-inflammatory potential .
- Validation : Compare computational results with experimental data (e.g., kinetic studies of hydrolysis rates under acidic/basic conditions) .
Q. How to resolve contradictions in spectral data from different characterization techniques?
- Case Example : Discrepancy between NMR (suggesting planar structure) and X-ray (showing non-planar conformation due to steric hindrance).
- Resolution :
- Perform variable-temperature NMR to assess dynamic effects .
- Validate via SC-XRD (single-crystal X-ray diffraction) using SHELXL refinement .
- Cross-reference with IR/Raman spectra for symmetry analysis .
Q. What strategies establish structure-activity relationships (SAR) for biological activity?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and test bioactivity .
- Biological assays : Evaluate antioxidant (DPPH assay), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT assay) .
- Data Table :
Experimental Design Considerations
Q. How to design stability studies for this compound under varying pH and temperature?
- Protocol :
- Incubate solutions (methanol/water) at pH 2–10 (HCl/NaOH) and 25–60°C.
- Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Identify degradation products using LC-MS (e.g., ester hydrolysis to carboxylic acid) .
Q. What crystallization conditions yield high-quality single crystals for XRD analysis?
- Conditions :
- Solvent: Ethanol/water (7:3 v/v) at 4°C for slow evaporation .
- Additive: Seed crystals or surfactants (e.g., CTAB) to reduce nucleation .
- Validate with SHELXL refinement (R-factor < 0.05) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and cell-based assays?
- Analysis :
- In vitro vs. cellular permeability : Measure logP (HPLC) to assess membrane penetration .
- Metabolic stability : Incubate with liver microsomes; analyze metabolites via LC-MS .
- Example : High in vitro COX-2 inhibition but low cellular activity may indicate poor solubility or rapid metabolism .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
